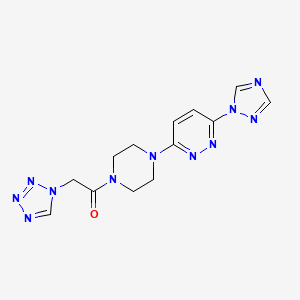
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-tetrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-tetrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H15N11O and its molecular weight is 341.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-tetrazol-1-yl)ethanone , often referred to as a triazole-pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.
- Molecular Formula : C20H21N7O4
- Molecular Weight : 423.43 g/mol
- IUPAC Name : 2-(1H-tetrazol-1-yl)-1-[4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that derivatives of triazoles and pyridazines exhibit significant anticancer properties. For instance:
- A study highlighted that triazole-piperazine derivatives demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells, with IC50 values indicating potent activity .
The compound is believed to exert its anticancer effects through:
- Apoptosis Induction : Flow cytometric analysis showed that the compound induces apoptosis via cell cycle arrest at sub-G1 and G2/M phases in cancer cells .
- Tubulin Inhibition : Molecular modeling studies suggest that these compounds bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell death .
3. Antifungal Activity
The antifungal properties of related triazole compounds have also been noted:
- Certain derivatives have shown efficacy against Candida species with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole .
Case Studies and Research Findings
A selection of studies focusing on the biological activity of triazole derivatives is summarized below:
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity:
- The presence of the triazole and piperazine moieties is associated with enhanced binding affinity to biological targets.
- Modifications in the pyridazine ring can affect both potency and selectivity towards cancer cells or fungal strains.
Eigenschaften
IUPAC Name |
2-(tetrazol-1-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N11O/c25-13(7-23-10-15-19-20-23)22-5-3-21(4-6-22)11-1-2-12(18-17-11)24-9-14-8-16-24/h1-2,8-10H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGQYKQTXHGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














